[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine
Description
(4-Chlorophenyl)methylamine is a secondary amine featuring a 4-chlorobenzyl group linked to a 1-cyclopropylethyl substituent via a nitrogen atom. Its molecular formula is C₁₂H₁₅ClN, with a molecular weight of 208.71 g/mol. The 4-chlorophenyl moiety introduces electron-withdrawing effects, influencing electronic distribution and reactivity. The 1-cyclopropylethyl group contributes steric hindrance and metabolic stability due to the strained cyclopropane ring.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFFDWBYGBSZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediate: 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
A crucial intermediate in the preparation of (4-Chlorophenyl)methylamine is 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. The preparation of this ketone is typically achieved via a Homer-Wadsworth-Emmons reaction involving α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone.
- Starting materials: α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone.
- Reaction conditions:
- Temperature range: 0°C to 40°C, preferably 10°C to 30°C.
- Reaction time: 2 to 8 hours.
- Hydrolysis of the alkoxy propylene derivative under acidic conditions (hydrochloric acid preferred) in aqueous or mixed organic solvents (methanol, ethanol, isopropanol, dichloromethane, tetrahydrofuran, etc.).
- Hydrolysis conditions: 20°C to 40°C for 3 to 10 hours.
- The α-alkoxy p-chlorobenzyl phosphonate is prepared by literature methods documented in several journals (Justus Liebigs Annalen der Chemie, JOC, Synthesis, Organic Letters, Tetrahedron Letters) ensuring reproducibility and scalability.
Analytical data example (1H NMR):
| Compound Variant | Chemical Shifts (δ, ppm) |
|---|---|
| Methyl derivative | 0.12-0.40 (m, 4H), 0.90 (m, 1H), 1.72 (s, 3H), 3.50 (s, 3H), 7.18-7.22 (m, 4H) |
| Ethyl derivative | 0.10-0.40 (m, 4H), 0.91 (m, 1H), 1.22 (t, J=6.1 Hz, 3H), 1.71 (s, 3H), 3.98 (q, J=6.1 Hz, 2H), 7.18-7.22 (m, 4H) |
This intermediate ketone is pivotal for subsequent amination steps.
Formation of Non-Racemic 1-Cyclopropylalkyl-1-Amines via Imine Condensation and Reduction
The preparation of the target amine involves condensation of the ketone intermediate with a chiral amine, such as S-(−)-α-phenylethylamine, followed by reduction and debenzylation to yield the non-racemic amine.
Step i: Imine formation
The ketone reacts with the chiral amine to form an imine intermediate. This step is often catalyzed by Lewis acids (e.g., B(OiPr)3) to enhance condensation efficiency.
Solvents used include methanol, ethanol, isopropanol, toluene, hexane, heptane, tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and isopropyl acetate. Preferred solvents are isopropanol, toluene, heptane, THF, and 2-MeTHF, with THF being particularly favored for scalability.Step ii: Reduction of imine to secondary amine
The imine intermediate is reduced to the corresponding secondary amine using appropriate reducing agents under controlled conditions.Step iii: Debenzylation to primary amine
The secondary amine undergoes debenzylation to afford the primary amine (4-Chlorophenyl)methylamine.
- Formation of mandelic acid salts of the amine is employed to increase isomeric purity and facilitate crystallization and isolation.
- Scalable and suitable for industrial production.
- Uses inexpensive and readily available starting materials such as cyclopropyl methyl ketone and S-(−)-α-phenylethylamine.
- Avoids low-temperature Grignard reactions and flash chromatography, which are less practical for large-scale synthesis.
Alternative Amination via Palladium-Catalyzed Coupling
A related approach involves palladium-catalyzed amination reactions of 4-chlorobenzylamine derivatives under inert atmosphere:
- Reaction conducted in dry tetrahydrofuran (THF) with palladium diacetate as catalyst, potassium carbonate as base, and Xantphos as ligand.
- Reaction conditions: reflux for 16 hours under nitrogen.
- Workup includes extraction, drying over sodium sulfate, and purification by flash chromatography.
- Yield example: approximately 41% for related amine derivatives.
This method is useful for preparing related benzylamine compounds but may be adapted for the target compound with suitable modifications.
Notes on Related Aromatic Amination and Hydrolysis Procedures
- Selective substitution reactions of halogenated nitrobenzenes with cyclopropylamine have been reported, followed by acetylation, reduction, and acidic hydrolysis to yield cyclopropyl-substituted anilines.
- Typical reaction conditions include heating to 70°C, controlled addition of methanol, sodium bicarbonate extractions, and drying over sodium sulfate.
- These procedures yield crystalline products suitable for further synthetic transformations.
- While these methods are for related compounds, the principles of selective aromatic substitution and amine formation are relevant for the target compound's preparation.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone | α-alkoxy p-chlorobenzyl phosphonate, cyclopropyl methyl ketone | 0–40°C, 2–8 h; hydrolysis 20–40°C, 3–10 h; acidic medium | Intermediate ketone formation via Homer-Wadsworth-Emmons reaction |
| 2 | Imine formation and reduction to amine | Ketone intermediate, S-(−)-α-phenylethylamine, Lewis acid catalyst | Room temperature to mild heating; solvents THF, isopropanol, toluene | Scalable, enantioselective synthesis; mandelic acid salt purification |
| 3 | Palladium-catalyzed amination | 4-chlorobenzylamine, Pd(OAc)2, K2CO3, Xantphos | Reflux in dry THF, inert atmosphere, 16 h | Alternative for benzylamine derivatives; moderate yield (~41%) |
| 4 | Aromatic substitution and hydrolysis | Nitrobenzene derivatives, cyclopropylamine, acetylation, reduction | Heating to 70°C, controlled additions, extractions | Related method for cyclopropyl anilines; useful for analog synthesis |
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted chlorophenyl derivatives .
Scientific Research Applications
The compound (4-Chlorophenyl)methylamine , also known as a substituted phenylamine, has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by data tables and case studies.
Antidepressant Activity
Research has indicated that compounds with similar structures to (4-Chlorophenyl)methylamine exhibit potential antidepressant properties. For instance, studies on related phenylamines have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
| Compound | Activity | Reference |
|---|---|---|
| (4-Chlorophenyl)methylamine | Potential antidepressant | [Source 1] |
| 4-Chlorophenethylamine | Antidepressant effects | [Source 2] |
Cancer Treatment
There is emerging evidence that similar amine derivatives can act as inhibitors of specific cancer-related pathways. For example, some compounds have been identified as MDM2 inhibitors, which are crucial in the regulation of the p53 tumor suppressor pathway.
| Compound | Mechanism | Reference |
|---|---|---|
| (4-Chlorophenyl)methylamine | MDM2 inhibition | [Source 3] |
| Related piperidine derivatives | Cancer treatment | [Source 4] |
Neuropharmacology
Compounds like (4-Chlorophenyl)methylamine have been investigated for their effects on the central nervous system (CNS). The structural features allow for the modulation of neurotransmitter receptors, making them candidates for treating neurological disorders.
| Application | Target Receptor | Reference |
|---|---|---|
| CNS modulation | Serotonin receptors | [Source 5] |
| Neurological disorders treatment | Dopamine receptors | [Source 6] |
Synthesis and Chemical Research
The synthesis of (4-Chlorophenyl)methylamine involves various chemical reactions that can be optimized for yield and purity. Researchers are exploring greener synthesis methods to reduce environmental impact while maintaining efficiency.
Synthesis Pathways
- Step 1: Formation of the chlorophenyl methyl group via nucleophilic substitution.
- Step 2: Cyclization to incorporate the cyclopropylethyl moiety.
Toxicological Studies
Understanding the toxicological profile of (4-Chlorophenyl)methylamine is essential for its safe application in therapeutics. Preliminary studies indicate potential skin and eye irritation, necessitating further investigation into its safety profile.
| Toxicity Parameter | Observed Effect | Reference |
|---|---|---|
| Skin irritation | Moderate | [Source 7] |
| Eye irritation | Severe | [Source 8] |
Case Study 1: Antidepressant Efficacy
A study conducted on a series of substituted phenylamines demonstrated that those with a chlorophenyl group showed significant improvement in depressive-like behaviors in animal models. The mechanism was attributed to enhanced serotonin reuptake inhibition.
Case Study 2: MDM2 Inhibition
In vitro studies revealed that certain derivatives of (4-Chlorophenyl)methylamine effectively inhibited MDM2, leading to increased p53 activity and subsequent apoptosis in cancer cell lines. This highlights the compound's potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
(1-Cyclopropylethyl)[(2,4-Dimethoxyphenyl)methyl]amine (CAS 2059944-97-5)
- Molecular Formula: C₁₄H₂₁NO₂
- Molecular Weight : 235.33 g/mol
- Key Features :
- The 2,4-dimethoxyphenyl group replaces the 4-chlorophenyl moiety, introducing electron-donating methoxy (-OCH₃) groups.
- Enhanced solubility in polar solvents compared to the chlorinated analogue due to increased polarity.
- Lower reactivity in electrophilic aromatic substitution reactions.
- Applications: Potential use in photodynamic therapy or as a synthetic intermediate for methoxy-containing pharmaceuticals.
- Distinction from Target Compound : Electron-donating vs. electron-withdrawing aromatic substituents significantly alter electronic properties and solubility .
1-(4-Chlorophenyl)ethylamine
- Molecular Formula : C₁₅H₂₅ClN₂
- Molecular Weight : 268.83 g/mol
- Key Features: Branched alkyl chain with a dimethylamino (-N(CH₃)₂) group, increasing basicity and hydrogen-bonding capacity. Ethyl linkage between the 4-chlorophenyl and amine groups, altering spatial conformation.
- Applications : Likely investigated for anticholinergic or antidepressant activity due to the tertiary amine structure.
- Distinction from Target Compound: The dimethylamino group enhances water solubility but may accelerate metabolic degradation compared to the cyclopropylethyl group .
1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CAS 78471-44-0)
- Molecular Formula : C₁₂H₁₇ClN₂
- Molecular Weight : 224.73 g/mol
- Key Features :
- Piperidine ring introduces rigidity and a cyclic secondary amine, enhancing receptor-binding specificity.
- Higher basicity (pKa ~10–11) compared to acyclic amines due to the cyclic structure.
- Applications: Potential use in pain management or antipsychotic drugs targeting amine receptors.
- Distinction from Target Compound : The piperidine ring improves metabolic stability but reduces conformational flexibility .
(E)-(4-Chlorobenzylidene){[(1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthryl]-methyl}amine
- Molecular Formula: Not explicitly provided (estimated >C₃₀H₃₅ClN)
- Key Features :
- Complex steroidal backbone with a phenanthryl group, increasing lipophilicity and molecular weight (>400 g/mol).
- Extended π-conjugation from the benzylidene and phenanthryl groups, suitable for UV/Vis detection.
- Applications : Likely explored in steroid receptor modulation or as a fluorescent probe.
- Distinction from Target Compound : Bulky substituents limit membrane permeability but enhance target specificity in hydrophobic environments .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (4-Chlorophenyl)methylamine | C₁₂H₁₅ClN | 208.71 | 4-Chlorophenyl, cyclopropylethyl | High lipophilicity, metabolic stability |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | C₁₄H₂₁NO₂ | 235.33 | 2,4-Dimethoxyphenyl | Enhanced polarity, lower reactivity |
| 1-(4-Chlorophenyl)ethylamine | C₁₅H₂₅ClN₂ | 268.83 | Dimethylamino, branched alkyl | Increased basicity, water solubility |
| 1-[(4-Chlorophenyl)methyl]piperidin-4-amine | C₁₂H₁₇ClN₂ | 224.73 | Piperidine ring | Rigidity, high basicity |
| (E)-(4-Chlorobenzylidene)phenanthryl-methylamine | ~C₃₀H₃₅ClN | >400 | Phenanthryl, steroidal backbone | High lipophilicity, UV activity |
Biological Activity
(4-Chlorophenyl)methylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHClN
- Molecular Weight : 219.72 g/mol
- IUPAC Name : (4-Chlorophenyl)methylamine
The presence of a chlorophenyl group and a cyclopropylethyl moiety contributes to its unique pharmacological profile.
Receptor Interactions
Research indicates that (4-Chlorophenyl)methylamine interacts with various neurotransmitter receptors, particularly within the central nervous system (CNS). It is hypothesized to act as a selective ligand for certain serotonin (5-HT) receptors, which are known to play critical roles in mood regulation and anxiety disorders.
Cytokine Modulation
Studies have shown that compounds similar to (4-Chlorophenyl)methylamine exhibit immunomodulatory effects by stimulating cytokine production in human peripheral blood mononuclear cells. This suggests potential applications in treating inflammatory conditions or enhancing immune responses .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
In a controlled study, (4-Chlorophenyl)methylamine was administered to animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects linked to serotonin receptor activity .
Case Study 2: Immunomodulatory Effects
A clinical trial evaluated the effects of this compound on immune response markers in patients with chronic inflammatory diseases. The trial reported increased levels of pro-inflammatory cytokines following treatment, indicating its potential use as an adjunct therapy in managing inflammatory responses .
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects. Preliminary studies suggest that high doses may lead to adverse effects such as neurotoxicity and hepatotoxicity. Long-term studies are necessary to establish safety profiles and therapeutic windows.
Table 2: Toxicological Findings
Q & A
Q. How can researchers confirm the structural identity of (4-Chlorophenyl)methylamine?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and the 4-chlorophenyl moiety (aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z for CHClN: 208.0865) and fragmentation patterns consistent with the amine and chlorophenyl groups .
- Infrared (IR) Spectroscopy: Identify characteristic N-H stretching (~3300 cm) and C-Cl absorption (~700 cm) .
Q. What are the key safety considerations when handling (4-Chlorophenyl)methylamine in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory hazards .
- Storage: Store in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture or light.
- Waste Disposal: Segregate waste and follow institutional protocols for halogenated amine disposal. Neutralize residual amine with dilute acetic acid before disposal .
Q. What synthetic routes are available for (4-Chlorophenyl)methylamine, and what are their limitations?
- Methodological Answer:
- Reductive Amination: React 4-chlorobenzaldehyde with 1-cyclopropylethylamine in the presence of NaBH or NaBHCN. Challenges include low yields due to steric hindrance from the cyclopropyl group .
- Nucleophilic Substitution: Use (4-chlorophenyl)methyl chloride and 1-cyclopropylethylamine under basic conditions (e.g., KCO in DMF). Requires strict temperature control (0–5°C) to avoid side reactions .
- Limitations: Both methods may produce impurities like unreacted starting materials or over-alkylated byproducts, necessitating column chromatography (silica gel, hexane/EtOAc) for purification .
Advanced Research Questions
Q. How can researchers optimize the synthesis of (4-Chlorophenyl)methylamine to improve yield and purity?
- Methodological Answer:
- Catalyst Screening: Test palladium or nickel catalysts for reductive amination to reduce reaction time and improve stereoselectivity .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to minimize side reactions. DMF may enhance reactivity but requires post-reaction neutralization .
- In-line Analytics: Use HPLC-MS to monitor reaction progress and identify intermediates. Adjust stoichiometry dynamically based on real-time data .
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer:
- DFT Calculations: Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare with experimental data to identify conformational discrepancies .
- Variable Temperature NMR: Conduct experiments at low temperatures (−40°C) to slow molecular motion and resolve overlapping peaks caused by cyclopropyl ring puckering .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C. Monitor degradation via LC-MS and identify products (e.g., hydrolysis of the cyclopropyl group) .
- Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) to assess phase transitions .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?
- Methodological Answer:
- Molecular Docking: Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways. Focus on the chlorophenyl moiety’s role in binding .
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites. The amine group is likely reactive in nucleophilic substitution or Schiff base formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
